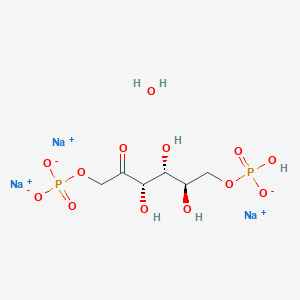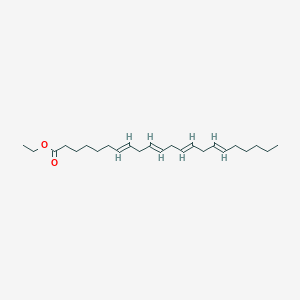
1,2-Epoxytetralin, (1R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxytetralin, (1R,2S)-, can be synthesized through several methods. One common approach involves the epoxidation of tetralin using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds as follows:
Tetralin+m-CPBA→1,2-Epoxytetralin, (1R,2S)-
The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Epoxytetralin, (1R,2S)-, may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of tetralin using transition metal catalysts like titanium or vanadium complexes. These catalysts facilitate the epoxidation process, allowing for higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxytetralin, (1R,2S)-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,2-Epoxytetralin, (1R,2S)-, has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,2-Epoxytetralin, (1R,2S)-, involves its ability to react with various molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity allows it to modify the function of these molecules, potentially leading to therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
1,2-Epoxytetralin, (1R,2S)-, can be compared with other similar compounds, such as:
1,2-Epoxytetralin, (1S,2R)-: The enantiomer of 1,2-Epoxytetralin, (1R,2S)-, with different stereochemistry and potentially different biological activities.
Tetralin: The parent hydrocarbon from which 1,2-Epoxytetralin is derived.
Other Epoxides: Compounds like styrene oxide or cyclohexene oxide, which share the epoxide functional group but differ in their structural and stereochemical properties.
The uniqueness of 1,2-Epoxytetralin, (1R,2S)-, lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
58800-12-7 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
InChI Key |
ZWBOIOUXXAJRAU-VHSXEESVSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]3[C@H]1O3 |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)


![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)




![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)


